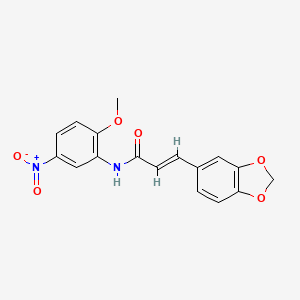![molecular formula C15H22N2O4S B5795134 1-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5795134.png)
1-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide, also known as MDL-100,907, is a selective antagonist of the serotonin receptor subtype 5-HT2A. It was first synthesized in 1995 by scientists at the pharmaceutical company Merck & Co. MDL-100,907 has been extensively studied for its potential use in treating various neurological and psychiatric disorders.
Wirkmechanismus
1-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide acts as a selective antagonist of the 5-HT2A receptor, which is a subtype of the serotonin receptor. By blocking the activity of this receptor, 1-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide can modulate the release of various neurotransmitters in the brain, including dopamine, norepinephrine, and serotonin.
Biochemical and Physiological Effects:
1-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide has been shown to have a variety of effects on the brain and body. In animal studies, it has been found to decrease dopamine release in the striatum, which is a brain region involved in reward processing and addiction. It has also been shown to decrease anxiety-like behavior in rodents and improve cognitive function in monkeys.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide in lab experiments is its selectivity for the 5-HT2A receptor, which allows researchers to specifically target this receptor subtype. However, one limitation is that it may not accurately reflect the effects of serotonin in the brain, as it only targets one receptor subtype.
Zukünftige Richtungen
There are several future directions for research on 1-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide. One area of interest is its potential use in treating drug addiction, as it has been shown to decrease dopamine release in the striatum. Additionally, further research is needed to fully understand the effects of 1-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide on cognitive function and anxiety. Finally, researchers may investigate the potential of 1-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide as a tool for studying the role of serotonin in the brain.
Synthesemethoden
The synthesis of 1-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide involves several steps, including the reaction of piperidine with 4-methoxy-2,5-dimethylbenzenesulfonyl chloride, followed by the addition of carboxylic acid. The final compound is then purified using chromatography techniques.
Wissenschaftliche Forschungsanwendungen
1-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide has been studied extensively for its potential use in treating various neurological and psychiatric disorders, including schizophrenia, depression, and anxiety. It has also been investigated for its potential use in treating drug addiction and as a tool for studying the role of serotonin in the brain.
Eigenschaften
IUPAC Name |
1-(4-methoxy-2,5-dimethylphenyl)sulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-10-9-14(11(2)8-13(10)21-3)22(19,20)17-6-4-12(5-7-17)15(16)18/h8-9,12H,4-7H2,1-3H3,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUAVOEZLVMQWED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N2CCC(CC2)C(=O)N)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-chlorophenoxy)-N-[3-(dimethylamino)-4-methylphenyl]acetamide](/img/structure/B5795069.png)
![N,N-diethyl-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5795077.png)

![N'-[1-(2-furyl)ethylidene]-2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetohydrazide](/img/structure/B5795096.png)

![4-[(2-naphthyloxy)acetyl]-1-piperazinecarbaldehyde](/img/structure/B5795107.png)



![N-(3-chloro-2-methylphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5795123.png)
![2-(ethylthio)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5795127.png)


